4-methoxy-N-(naphthalen-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Its structure includes a methoxy group at position 4, a phenyl group at position 1, and a naphthalen-1-yl carboxamide substituent at position 2. The pyridazinone core is a pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., proteasome or Mtb InhA targets) .
Properties
IUPAC Name |
4-methoxy-N-naphthalen-1-yl-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-28-19-14-20(26)25(16-10-3-2-4-11-16)24-21(19)22(27)23-18-13-7-9-15-8-5-6-12-17(15)18/h2-14H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVNZHYVXUYIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 351.39 g/mol. The structure features a methoxy group, a naphthalene moiety, and a carbonyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to 4-methoxy-N-(naphthalen-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide exhibit significant antimicrobial properties. For instance, compounds containing the dihydropyridazine framework have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Dihydropyridazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Staphylococcus aureus | 0.22 μg/mL |
| 5a | Escherichia coli | 0.25 μg/mL |
| 7b | Pseudomonas aeruginosa | 0.30 μg/mL |
These derivatives were evaluated using standard methods such as the disk diffusion method and broth microdilution assays, revealing their potential as antimicrobial agents against resistant strains.
Antitumor Activity
The compound's potential in cancer treatment has also been explored. Studies indicate that naphthalene derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of topoisomerases.
Case Study: Antitumor Mechanism
In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity, with an IC50 value of 15 µM. The mechanism was attributed to:
- Induction of oxidative stress
- Disruption of mitochondrial function
- Activation of caspase pathways leading to apoptosis
Anti-inflammatory Properties
In addition to antimicrobial and antitumor activities, This compound has shown promising anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition (%) |
|---|---|
| 4-methoxy derivative | TNF-alpha: 50% |
| IL-6: 45% |
These results suggest that the compound may be beneficial in treating inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Variations
Key Observations
Substituent Bulk and Binding Affinity: The naphthalen-1-yl group in the target compound introduces significant steric bulk compared to smaller substituents like 2-methoxyphenethyl or 4-methoxyphenyl . This may enhance target binding in hydrophobic pockets (e.g., proteasome active sites) but reduce solubility. The 4-chlorophenoxy analog demonstrates confirmed binding to Mtb InhA, suggesting halogenated substituents improve target engagement .
Electronic Effects: The methoxy group at position 4 (target compound and ) likely donates electron density to the pyridazinone ring, enhancing stability and influencing intermolecular interactions.
Synthetic Accessibility: Synthesis routes for pyridazinones often involve coupling reactions (e.g., T3P-mediated amidation) , suggesting the target compound may be synthesized similarly. The chlorophenoxy derivative’s synthesis includes phenoxy substitution, which may require electrophilic aromatic substitution conditions .
Research Findings and Implications
- Proteasome Inhibition: Analogs like 1-benzyl-N-(3-cyclopropylcarbamoylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (compound 5, ) show Trypanosoma cruzi proteasome inhibition (IC₅₀ = 0.2 μM). The target compound’s naphthalen-1-yl group may enhance potency due to increased hydrophobicity.
- Antimicrobial Activity: The 4-chlorophenoxy analog’s binding to Mtb InhA (PDB: 4D0R ) highlights pyridazinones as scaffolds for antitubercular agents.
- Safety Profiles : Compounds with methoxy or phenethyl groups (e.g., ) require precautions against thermal degradation, suggesting similar handling for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
